molecular formula C15H10ClF6NO2 B14430845 3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline CAS No. 83660-69-9

3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline

Cat. No.: B14430845
CAS No.: 83660-69-9
M. Wt: 385.69 g/mol
InChI Key: PFRDEWSCUYFYAA-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline is a chemical compound with the molecular formula C15H10ClF6NO2 and a molecular weight of 385.69 g/mol . This compound is known for its unique structure, which includes a chloroaniline moiety and a hexafluoropropoxyphenoxy group. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline typically involves multiple steps. One common method starts with the preparation of 3-chloroaniline, which is then reacted with 4-(1,1,2,3,3,3-hexafluoropropoxy)phenol under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Scientific Research Applications

3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline is unique due to its hexafluoropropoxyphenoxy group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring these characteristics .

Properties

CAS No.

83660-69-9

Molecular Formula

C15H10ClF6NO2

Molecular Weight

385.69 g/mol

IUPAC Name

3-chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline

InChI

InChI=1S/C15H10ClF6NO2/c16-11-7-8(23)1-6-12(11)24-9-2-4-10(5-3-9)25-15(21,22)13(17)14(18,19)20/h1-7,13H,23H2

InChI Key

PFRDEWSCUYFYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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